![molecular formula C17H13ClN4O3S B5591628 3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5591628.png)
3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H13ClN4O3S and its molecular weight is 388.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.0396892 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of derivatives and analogs of tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one frameworks, including those with specific substituents like chloro, nitro, and amino groups, has been extensively studied. These compounds are synthesized through various chemical reactions, highlighting the flexibility and adaptability of this scaffold for different scientific applications (Ashalatha, Narayana, Raj, & Kumari, 2007). The structural analysis of these compounds, often involving techniques such as X-ray crystallography, NMR, and IR spectroscopy, provides detailed insights into their molecular geometry, electronic structure, and potential reactive sites for further chemical modifications or interactions with biological targets.
Corrosion Inhibition
Some derivatives of the tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one family have been investigated for their potential as corrosion inhibitors. These studies typically focus on the electronic structure of the molecules and their ability to form protective layers on metal surfaces, thereby preventing corrosion. This application is significant in industries where metal longevity is critical, such as in pipelines, marine engineering, and construction (Hadi, Abduljalil, & Kareem, 2018).
Antimicrobial and Antifungal Activities
Compounds structurally related to "3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one" have shown promising antimicrobial and antifungal activities. These studies are crucial in the search for new therapeutic agents against resistant strains of bacteria and fungi. The specific interactions of these compounds with microbial cells, including their mechanism of action at the molecular level, are of particular interest for developing novel antibiotics or antifungal medications (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Potential Anticancer Activity
Research into tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives has also extended into evaluating their potential anticancer activity. By synthesizing and testing various derivatives against cancer cell lines, researchers aim to identify compounds that can inhibit cancer cell growth or induce apoptosis in cancer cells. This area of research holds the promise of discovering new chemotherapeutic agents that are more effective and less toxic than current treatments (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).
Propriétés
IUPAC Name |
3-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S/c18-13-6-5-11(22(24)25)7-10(13)8-20-21-9-19-16-15(17(21)23)12-3-1-2-4-14(12)26-16/h5-9H,1-4H2/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBMUTRNJDTKCV-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-pyridinylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B5591548.png)
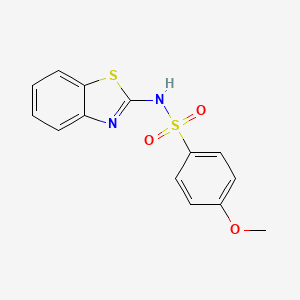
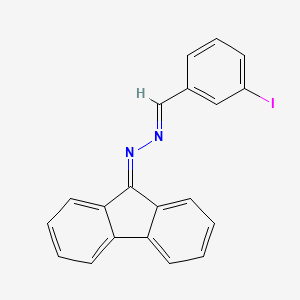
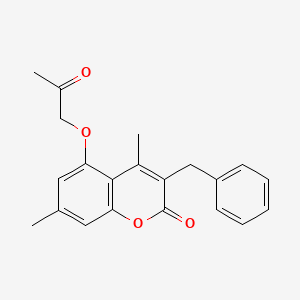
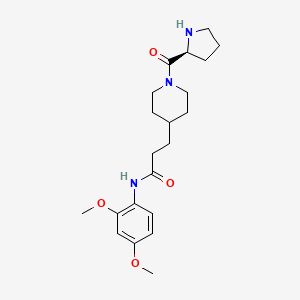

![N-(2-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5591601.png)
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5591612.png)
![5-(4-fluorophenyl)-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5591617.png)
![ethyl 4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5591621.png)
![5-{[4-(2-furoyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5591630.png)
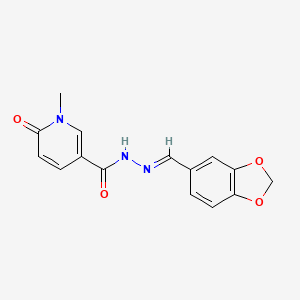
![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5591637.png)
![N-(2,4-dimethoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5591642.png)
